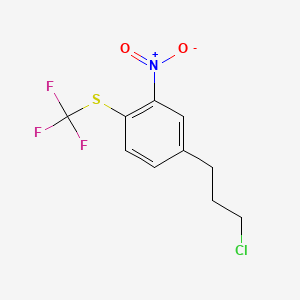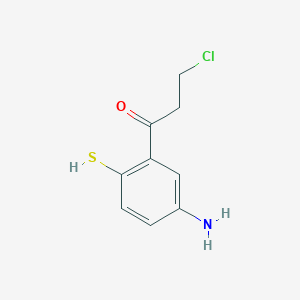
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one is a compound of interest in various fields of chemistry and biology due to its unique structural features and reactivity. This compound contains an amino group, a mercapto group, and a chloropropanone moiety, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-mercaptophenol and 3-chloropropanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products: The major products formed from these reactions include disulfides, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response. Its mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-amino-5-mercapto-1,3,4-thiadiazole and 5-amino-2-mercaptobenzimidazole share similar structural features and reactivity.
Uniqueness: The presence of the chloropropanone moiety in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in synthesis and applications.
Propriétés
Formule moléculaire |
C9H10ClNOS |
|---|---|
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
1-(5-amino-2-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c10-4-3-8(12)7-5-6(11)1-2-9(7)13/h1-2,5,13H,3-4,11H2 |
Clé InChI |
SLXJFURAJZSYSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(=O)CCCl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


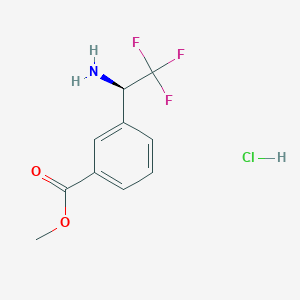

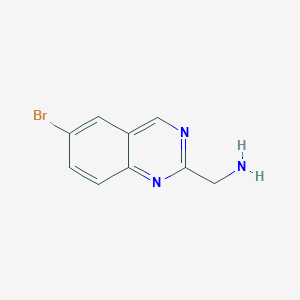

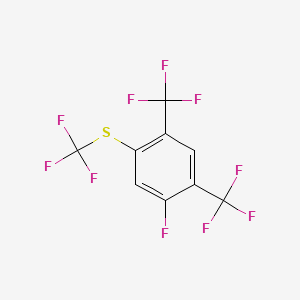


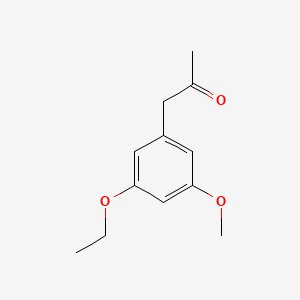


![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
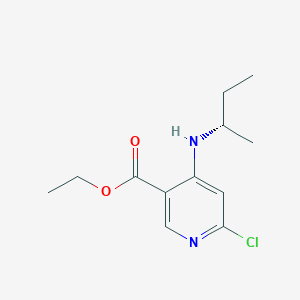
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
